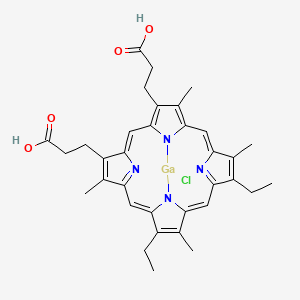![molecular formula C26H28N2O2 B12340162 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- CAS No. 84632-59-7](/img/structure/B12340162.png)
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- is a diketopyrrolopyrrole (DPP) based compound. This compound is known for its electron-withdrawing properties and is widely used in the synthesis of donor-acceptor polymers, which are essential in organic electronics, such as thin-film transistors and solar cell devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- typically involves the reaction of appropriate pyrrole derivatives with diketopyrrolopyrrole (DPP) units. One common method involves the use of N-alkyl-2,5-di(2-thienyl)pyrrole derivatives with various substituents such as hydrogen, ester, amide, and imide groups on the 3,4-position of the pyrrole unit .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of palladium-catalyzed Stille coupling reactions to form the desired polymers .
化学反応の分析
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly with electron-withdrawing groups, can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .
科学的研究の応用
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- has numerous scientific research applications, including:
Chemistry: Used in the synthesis of donor-acceptor polymers for organic electronics.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of thin-film transistors and solar cell devices
作用機序
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- involves its electron-withdrawing properties, which allow it to participate in various electronic interactions. The compound can accept hydrogen bonds and other electrostatic interactions, leading to the formation of copolymers with pi-pi stacking. These interactions are crucial for its function in organic electronics .
類似化合物との比較
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Similar in structure but with furan substituents instead of phenyl groups.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione: Contains thiophene units instead of phenyl groups
Uniqueness
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro- is unique due to its specific substituents, which provide distinct electronic properties. The presence of tert-butyl groups on the phenyl rings enhances its solubility and processability, making it particularly useful in industrial applications .
特性
CAS番号 |
84632-59-7 |
|---|---|
分子式 |
C26H28N2O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
1,4-bis(4-tert-butylphenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C26H28N2O2/c1-25(2,3)17-11-7-15(8-12-17)21-19-20(24(30)27-21)22(28-23(19)29)16-9-13-18(14-10-16)26(4,5)6/h7-14,27,30H,1-6H3 |
InChIキー |
LUWZMQBKBJUDAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)



![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)




![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

